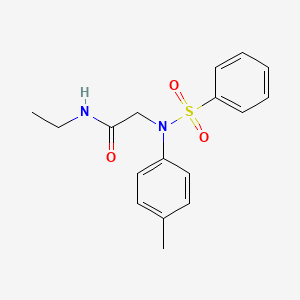
N~1~-ethyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-ethyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMGP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMGP is a member of the sulfonylurea class of drugs, which are commonly used in the treatment of type 2 diabetes. However, EMGP has been found to have a range of potential applications beyond its use as a diabetes medication.
科学的研究の応用
EMGP has been studied for its potential therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, EMGP has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. EMGP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, EMGP has been found to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis.
作用機序
The mechanism of action of EMGP is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cell growth and survival. EMGP has been found to inhibit the activity of the enzyme protein kinase B (AKT), which is involved in cell proliferation and survival. EMGP also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
EMGP has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis (programmed cell death), and the modulation of immune responses. EMGP has also been found to have antioxidant effects, which may contribute to its neuroprotective effects in neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of EMGP for lab experiments is its relatively low toxicity compared to other compounds with similar biological activity. This makes it a safer and more practical compound for use in in vitro and in vivo experiments. However, one limitation of EMGP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on EMGP. One area of interest is the development of EMGP analogues with improved solubility and potency. Another area of interest is the investigation of EMGP's potential as a combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully elucidate the mechanism of action of EMGP and its potential therapeutic applications in a range of disease states.
合成法
The synthesis of EMGP involves several steps, including the reaction of N-ethylglycine with 4-methylbenzenesulfonyl chloride, followed by reaction with phenylisocyanate. The resulting compound is then treated with sodium hydroxide to produce EMGP. This synthesis method has been optimized through several modifications, including the use of alternative reagents and solvents, to improve yield and purity.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-18-17(20)13-19(15-11-9-14(2)10-12-15)23(21,22)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAYRGPQANKGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)
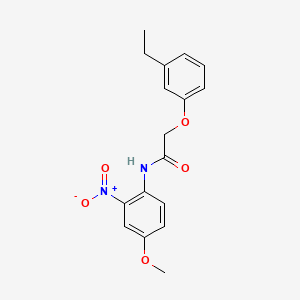
![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)
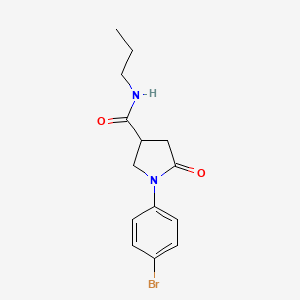
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)
![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)

![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)
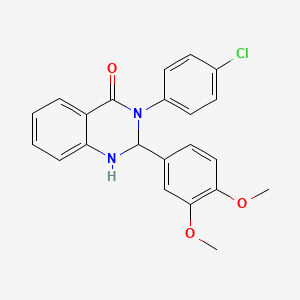

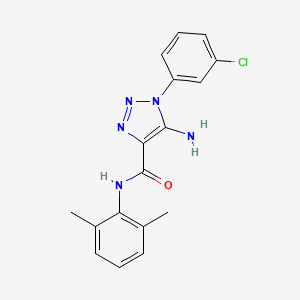
![(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5213450.png)